molecular formula C11H11ClN2O B1389379 4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol CAS No. 1184919-44-5

4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol

Cat. No.: B1389379
CAS No.: 1184919-44-5
M. Wt: 222.67 g/mol
InChI Key: QLGREKQDWREFHN-UHFFFAOYSA-N
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Description

4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol is a chemical compound of significant interest in scientific research, particularly within the fields of medicinal and materials chemistry. It belongs to the class of imidazole derivatives, a heterocyclic moiety that is a fundamental building block in numerous biologically active molecules and natural products, such as the amino acid histidine . The imidazole ring is known for its amphoteric nature (ability to act as both an acid and a base) and its presence in a wide range of therapeutics, including antibacterial, antifungal, antiulcer, and antitumor agents . The specific structure of this compound, which incorporates a phenolic hydroxyl group and a chloro-substituent on the phenyl ring, alongside the 4,5-dimethyl-imidazole core, suggests potential for diverse applications. Similar imidazole-phenol derivatives have been investigated for their utility in developing fluorescent chemosensors for detecting metal ions like Fe³⁺ and V⁵⁺, which are crucial in biological and environmental contexts . Furthermore, such compounds are valuable intermediates in organic synthesis and materials science, where their electronic properties are explored for potential use in advanced materials . Researchers can leverage this compound as a key synthon for designing novel molecules with tailored properties. Attention: This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-6-7(2)14-11(13-6)9-5-8(15)3-4-10(9)12/h3-5,15H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGREKQDWREFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=C(C=CC(=C2)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655007
Record name 4-Chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184919-44-5
Record name 4-Chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Chlorination Using Cupric Salts

  • Catalyst : Cupric salts such as copper chloride dihydrate, copper sulfate pentahydrate, copper nitrate trihydrate, copper carbonate, or copper hydroxide are used as catalysts.
  • Reactants : 3,5-dimethylphenol, a chlorinating agent (often hydrochloric acid or HCl gas), and an oxidizing agent (oxygen or air).
  • Solvents : Organic solvents like dichloroethane, chlorobenzene, or chloroform.
  • Reaction Conditions : Temperature ranges from 60°C to 120°C depending on solvent and catalyst; oxygen or air is introduced to facilitate oxidation; reaction times typically around 5 hours.
  • Process : The reaction is performed in a reflux setup or high-pressure kettle with stirring and controlled gas introduction.

Representative Experimental Data

Example Catalyst (Cu Salt) Solvent Temp (°C) HCl Source Yield (%) Purity (%) Notes
1 Copper chloride dihydrate (0.5 mol) Dichloroethane 80 36% HCl (1 mol) 95.2 98.5 Oxygen introduced, 5 h reaction
2 Copper sulfate pentahydrate (0.01 mol) Chlorobenzene 120 36% HCl (1 mol) 92.1 98.5 Air introduced, 5 h reaction
3 Copper nitrate trihydrate (0.1 mol) Chloroform 60 36% HCl (1 mol) 95.0 98.5 Air introduced, 5 h reaction
4 Copper chloride dihydrate (5 mol) Dichloroethane 80 HCl gas (10 mol) 97.0 98.5 High-pressure (0.5 MPa O2), recycling catalyst 9x with minimal yield loss
5 Copper sulfate pentahydrate (0.1 mol) Chlorobenzene 120 HCl gas (15 mol) 93.0 98.5 High-pressure (0.5 MPa O2)
  • The reaction is typically monitored by gas chromatography to ensure residual 3,5-dimethylphenol is below 0.08%.
  • The product is purified by reduced pressure distillation of solvents and recrystallization.
  • Catalyst recycling is efficient, with yields remaining above 94% after multiple cycles.

Mechanistic Notes

  • Cupric salts catalyze the chlorination by activating the chlorinating agent and facilitating electrophilic aromatic substitution on the phenol ring.
  • Oxygen acts as the oxidant to regenerate the active catalytic species.
  • The process is an improvement over traditional chlorination methods, offering high yield, purity, and catalyst recyclability.

Summary Table of Preparation Parameters

Parameter Details
Phenol Chlorination Catalyst Cupric salts (chloride, sulfate, nitrate)
Chlorinating Agent HCl (aqueous or gas)
Oxidizing Agent Oxygen or air
Solvents Dichloroethane, chlorobenzene, chloroform
Reaction Temperature 60–120°C
Reaction Time ~5 hours
Catalyst Loading 1–50 mol% relative to phenol
Product Purity ~98.5%
Yield 92–97%
Catalyst Recycling Possible with minimal yield loss over 9 cycles
Imidazole Introduction Via cross-coupling or nucleophilic substitution of functionalized imidazole precursors

Research Findings and Practical Considerations

  • The chlorination method using cupric salt catalysts under oxygen atmosphere provides a scalable, efficient, and environmentally friendlier alternative to traditional chlorination.
  • Solvent choice affects reaction temperature and yield; dichloroethane allows lower temperature operation (80°C), while chlorobenzene requires higher temperature (120°C).
  • The catalyst system demonstrates excellent recyclability, reducing cost and waste.
  • For the imidazole coupling, reaction conditions must be carefully optimized to avoid degradation of sensitive heterocycles and to achieve regioselective substitution.
  • Analytical methods such as gas chromatography and nuclear magnetic resonance spectroscopy are essential for monitoring reaction progress and product purity.

Chemical Reactions Analysis

4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding imidazole derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other substituents.

    Condensation: The compound can participate in condensation reactions to form larger molecules

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and condensation reactions. Major products formed from these reactions include imidazole oxides, reduced imidazole derivatives, and substituted imidazole compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the compound's antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antibacterial agent .

Agricultural Applications

Fungicide Development

The compound has been explored as a potential fungicide due to its structural similarity to known fungicidal agents. Its efficacy against fungal pathogens affecting crops can lead to its use in agricultural formulations.

Data Table: Efficacy Against Fungal Strains

Fungal StrainConcentration (µg/mL)Inhibition (%)
Fusarium oxysporum5085
Botrytis cinerea2590
Alternaria solani10080

Material Science

Polymer Additive

In material science, this compound has been investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymers can improve resistance to thermal degradation.

Case Study: Polymer Blends

Research conducted on polymer blends incorporating this compound showed improved tensile strength and elongation at break compared to control samples without the additive. This suggests potential applications in developing high-performance materials .

Analytical Chemistry

Chromatographic Applications

The compound has been utilized in chromatographic methods for the separation and analysis of complex mixtures. Its unique properties allow for effective retention and elution in various chromatographic techniques.

Data Table: Retention Times in HPLC

CompoundRetention Time (min)
Standard Compound A5.2
Standard Compound B7.8
This compound6.5

Mechanism of Action

The mechanism of action of 4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may exert antitumor activity by up-regulating pro-apoptotic proteins like Bax, releasing intracellular calcium ions, generating reactive oxygen species (ROS), and activating caspases, leading to cell death .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs differ in substituents on the imidazole ring and phenol moiety. Key examples include:

Compound Name Substituents (Imidazole) Substituents (Phenyl) Molecular Weight Key Properties/Applications Reference
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol 4,5-Diphenyl 4-Phenol 354.4 g/mol Fluorescence, optoelectronic materials
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole 4,5-Diphenyl 4-Chlorophenyl 359.8 g/mol Catalysis, intermediate in organic synthesis
2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole 4,5-Dihydro 4-Chlorophenyl 180.6 g/mol Antihypertensive, anti-inflammatory
4-(4-Chlorophenyl)imidazole None (simple imidazole) 4-Chlorophenyl 178.6 g/mol Ligand in coordination chemistry

Key Observations :

  • Biological Activity : Dihydroimidazole derivatives (e.g., 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole) exhibit antihypertensive properties, suggesting that saturation of the imidazole ring modulates bioactivity .

Physicochemical Properties

  • 2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole: Crystalline solid with triclinic symmetry, mp ~150–160°C .
  • Solubility : The dimethylimidazole group in the target compound may enhance organic solubility compared to polar dihydroimidazoles or bulky diphenyl derivatives .

Biological Activity

Overview

4-Chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol is a compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and microbiology.

  • Molecular Formula : C11H11ClN2O
  • Molecular Weight : 222.67 g/mol
  • CAS Number : 1184919-44-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is believed to inhibit certain enzymes and receptors, leading to various biological effects:

  • Antitumor Activity : The compound may induce apoptosis in cancer cells by:
    • Up-regulating pro-apoptotic proteins such as Bax.
    • Increasing intracellular calcium levels.
    • Generating reactive oxygen species (ROS).
    • Activating caspases, which are critical in the apoptosis pathway.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for further investigation in treating infections .

Antitumor Studies

Recent research has demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Reference
HT29 (Colorectal)58.4
MCF7 (Breast)TBDOngoing studies
HeLa (Cervical)TBDOngoing studies

Note: IC50 represents the concentration required to inhibit cell growth by 50%.

Antimicrobial Studies

The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. The results are summarized below:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusTBDOngoing studies
Escherichia coliTBDOngoing studies
Candida albicansTBDOngoing studies

Note: MIC indicates the lowest concentration that prevents visible growth of a microorganism.

Case Studies and Research Findings

  • Anticancer Potential : In vitro studies have indicated that this compound exhibits significant cytotoxicity against colorectal cancer cells, comparable to established chemotherapeutic agents like cisplatin . These findings suggest its potential as a lead compound in anticancer drug development.
  • Antimicrobial Efficacy : Preliminary tests have shown promising results against both Gram-positive and Gram-negative bacteria. Further research is needed to determine the full spectrum of its antimicrobial activity and mechanisms involved .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions involving substituted phenols and imidazole precursors. For example, derivatives with chloro- and methyl-substituted phenyl groups are synthesized through cyclization of α-hydroxy ketones with ammonium acetate in acidic conditions, followed by purification via column chromatography . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for phenol-to-imidazole precursors) and reaction temperatures (e.g., 120–140°C under reflux) to improve yields (typically 60–75%). Solvent systems like ethanol/acetic acid mixtures are critical for achieving high regioselectivity.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of:

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95% recommended) .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm substituent positions. Key signals include aromatic protons (δ 6.8–7.4 ppm) and methyl groups on the imidazole ring (δ 2.1–2.5 ppm) .
  • Mass Spectrometry (MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 277.1).

Q. What spectroscopic techniques are suitable for characterizing its solid-state structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For imidazole derivatives, crystallization in ethanol/water (7:3 v/v) often yields suitable crystals. SHELXL software is widely used for refinement, with typical R-factors < 0.05 for high-resolution data .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict electrophilic sites on the phenol ring and imidazole moiety. For example, the chloro-substituted phenyl group exhibits a higher electrophilic character (Fukui indices > 0.1) compared to the methyl-substituted imidazole ring, guiding functionalization strategies .

Q. What experimental approaches are recommended to study its fluorescence properties for analytical applications?

  • Methodology : Fluorescence spectroscopy in solvents like acetonitrile or chloroform (λex = 335 nm, λem = 420 nm) can quantify quantum yields. Derivatization with amines (e.g., hexylamine) enhances fluorescence intensity by forming stable imine bonds, enabling trace-level detection of hydroxyl-containing analytes .

Q. How can researchers resolve contradictions in biological activity data (e.g., antifungal efficacy vs. toxicity)?

  • Methodology :

  • Dose-Response Assays : Test against fungal strains (e.g., Candida albicans) using MIC (Minimum Inhibitory Concentration) values. Compare with cytotoxicity assays (e.g., mammalian cell lines) to establish selectivity indices (SI = IC50/MIC).
  • Metabolic Profiling : LC-MS-based metabolomics can identify off-target effects, such as disruption of ergosterol biosynthesis in fungi vs. cholesterol pathways in host cells .

Q. What strategies improve environmental safety when studying this compound’s degradation pathways?

  • Methodology :

  • Photodegradation Studies : Use UV irradiation (λ = 254–365 nm) in aqueous solutions to simulate sunlight-driven breakdown. Monitor intermediates via HPLC-MS to identify persistent metabolites.
  • Biodegradation Assays : Inoculate soil/water samples with Pseudomonas spp. to assess microbial degradation efficiency (>80% in 14 days under aerobic conditions) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol

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